molecular formula C31H37NO5 B11655202 Butyl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Butyl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11655202
M. Wt: 503.6 g/mol
InChI Key: QHTGXKJDHVCXHJ-UHFFFAOYSA-N
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Description

Butyl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that combines various functional groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves multiple steps, typically starting with the preparation of the hexahydroquinoline core. This core can be synthesized through a Pictet-Spengler cyclization reaction, which involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: The methoxy and propoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the hexahydroquinoline core can be reduced to form alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and electrophiles like halogens or nitro groups for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a methoxybenzaldehyde, while reduction of the carbonyl group could yield a hydroxyl derivative of the hexahydroquinoline core.

Scientific Research Applications

Butyl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: This compound is being investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Butyl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with various molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes and receptors, potentially inhibiting or activating their functions. This can lead to a range of biological effects, such as anti-inflammatory or anti-cancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C31H37NO5

Molecular Weight

503.6 g/mol

IUPAC Name

butyl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C31H37NO5/c1-5-7-16-37-31(34)28-20(3)32-24-17-23(21-11-9-8-10-12-21)18-25(33)30(24)29(28)22-13-14-26(36-15-6-2)27(19-22)35-4/h8-14,19,23,29,32H,5-7,15-18H2,1-4H3

InChI Key

QHTGXKJDHVCXHJ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)OCCC)OC)C(=O)CC(C2)C4=CC=CC=C4)C

Origin of Product

United States

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